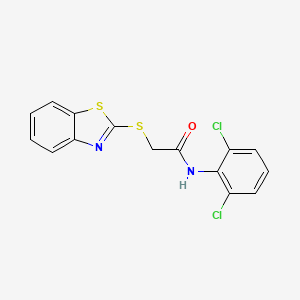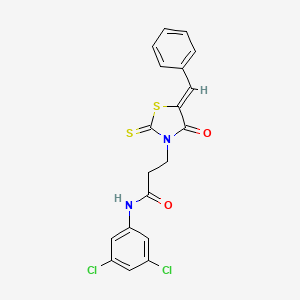![molecular formula C20H17Cl2NO2 B5971225 2-({[(3,4-DICHLOROPHENYL)METHYL]AMINO}METHYLIDENE)-5-PHENYLCYCLOHEXANE-1,3-DIONE](/img/structure/B5971225.png)
2-({[(3,4-DICHLOROPHENYL)METHYL]AMINO}METHYLIDENE)-5-PHENYLCYCLOHEXANE-1,3-DIONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({[(3,4-DICHLOROPHENYL)METHYL]AMINO}METHYLIDENE)-5-PHENYLCYCLOHEXANE-1,3-DIONE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a cyclohexane ring with multiple functional groups, including dichlorophenyl and phenyl groups, which contribute to its distinctive properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(3,4-DICHLOROPHENYL)METHYL]AMINO}METHYLIDENE)-5-PHENYLCYCLOHEXANE-1,3-DIONE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,4-dichlorobenzylamine with cyclohexane-1,3-dione under specific conditions to form the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the compound from reaction mixtures.
化学反応の分析
Types of Reactions
2-({[(3,4-DICHLOROPHENYL)METHYL]AMINO}METHYLIDENE)-5-PHENYLCYCLOHEXANE-1,3-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.
Substitution: The presence of reactive functional groups allows for substitution reactions, where specific atoms or groups are replaced by others using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired transformations efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives.
科学的研究の応用
2-({[(3,4-DICHLOROPHENYL)METHYL]AMINO}METHYLIDENE)-5-PHENYLCYCLOHEXANE-1,3-DIONE has diverse applications in scientific research, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions with biomolecules.
Medicine: The compound’s potential therapeutic properties are explored for developing new drugs and treatments.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-({[(3,4-DICHLOROPHENYL)METHYL]AMINO}METHYLIDENE)-5-PHENYLCYCLOHEXANE-1,3-DIONE involves its interaction with molecular targets, such as enzymes or receptors, leading to specific biological effects. The compound’s structure allows it to bind to these targets and modulate their activity, influencing various cellular pathways and processes.
類似化合物との比較
Similar Compounds
- N′-[(2,6-Dichlorophenyl)methylidene]-2-{[3-(trifluoro-methyl)phenyl]amino}benzohydrazide
- Diethyl 3,3’-[(2,4-dichlorophenyl)methylidene]bis(1H-indole-2-carboxylate)
- 3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione
Uniqueness
Compared to similar compounds, 2-({[(3,4-DICHLOROPHENYL)METHYL]AMINO}METHYLIDENE)-5-PHENYLCYCLOHEXANE-1,3-DIONE stands out due to its specific combination of functional groups and structural features, which confer unique chemical reactivity and potential applications. Its dichlorophenyl and phenyl groups, along with the cyclohexane-1,3-dione core, make it a versatile compound for various research and industrial purposes.
特性
IUPAC Name |
2-[(3,4-dichlorophenyl)methyliminomethyl]-3-hydroxy-5-phenylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2NO2/c21-17-7-6-13(8-18(17)22)11-23-12-16-19(24)9-15(10-20(16)25)14-4-2-1-3-5-14/h1-8,12,15,24H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGXZLEAJRFEGEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C(=C1O)C=NCC2=CC(=C(C=C2)Cl)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![METHYL 3-({2-[5-(4-METHYLPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]ACETYL}AMINO)-2-THIOPHENECARBOXYLATE](/img/structure/B5971142.png)
![N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B5971145.png)
![4-[4-[(6-methylpyridin-2-yl)methyl]piperazin-1-yl]-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5971152.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(2-methoxyphenoxy)acetyl]-3-piperidinamine](/img/structure/B5971176.png)
![2-[(4-fluorophenyl)amino]-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B5971189.png)
![(5E)-3-benzyl-5-[(5-bromo-2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5971191.png)
![2,6-dimethyl-1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}piperidine](/img/structure/B5971203.png)
![4-bromo-1-ethyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B5971209.png)
![4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-[(2-methoxy-5-pyrimidinyl)methyl]-4-piperidinol](/img/structure/B5971214.png)


![1-ethyl-3-{[4-(4-methoxyphenyl)piperazino]carbonyl}-7-methyl[1,8]naphthyridin-4(1H)-one](/img/structure/B5971254.png)
